molecular formula C14H22O B14350047 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one CAS No. 92072-25-8

3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

Cat. No.: B14350047
CAS No.: 92072-25-8
M. Wt: 206.32 g/mol
InChI Key: QZHQBNKZANXFJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized by the condensation of citral with methyl ethyl ketone, controlling the ratio between the n- and iso-forms. The methyl pseudo-ionone obtained is then subjected to ring closure using strong alkali and high temperature, favoring the formation of the normal α- and β-methylionones . Alternatively, quaternary ammonium base can be used to favor the formation of wo-forms .

Industrial Production Methods

In industrial settings, the synthesis of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves similar methods but on a larger scale, ensuring the purity and consistency required for commercial applications. The use of advanced catalytic processes and optimized reaction conditions helps in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions typically involve reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one stands out due to its specific fragrance profile and its ability to bind to various response elements, influencing gene expression and energy metabolism

Properties

CAS No.

92072-25-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3-methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10(12(3)15)9-13-8-6-7-11(2)14(13,4)5/h6,8-9,11,13H,7H2,1-5H3

InChI Key

QZHQBNKZANXFJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(C1(C)C)C=C(C)C(=O)C

Origin of Product

United States

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